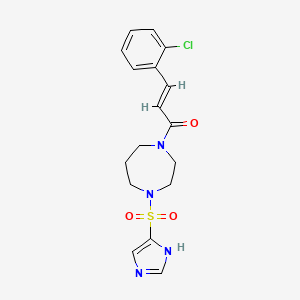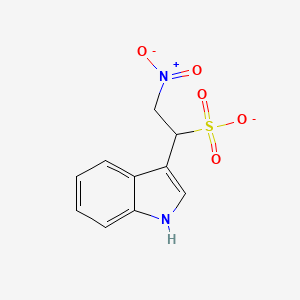
2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid, also known as 5-Chloro-2-ethylsulfonylphenylacetic acid (CEPA), is a widely used compound in the fields of chemistry and biochemistry. CEPA is an organosulfur compound that has been used in various scientific studies and laboratory experiments. CEPA is a relatively simple molecule with a molecular weight of 246.75 g/mol and a molecular formula of C8H9ClO3S. It is a colorless solid that is slightly soluble in water and miscible with organic solvents.
Applications De Recherche Scientifique
Environmental Remediation and Degradation Studies
Research has shown the effectiveness of advanced oxidation processes (AOPs) in degrading persistent organic pollutants. For instance, a study by Mehralipour and Kermani (2021) demonstrated the optimization of a photo-electro/Persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, a compound structurally related to the chemical of interest, highlighting its potential in environmental protection through the removal of herbicide residues from aqueous solutions. This process was optimized using central composite design, indicating the significance of such derivatives in enhancing environmental remediation efforts [Mehralipour & Kermani, 2021].
Advanced Material Synthesis
The synthesis and application of complex organic molecules and materials have been significantly advanced through the use of sulfonyl chloride derivatives. Percec et al. (2001) described the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, showcasing the role of these compounds in the development of dendritic and complex organic structures. This research opens pathways for the creation of new materials with potential applications in various fields, including drug delivery systems and nanotechnology [Percec et al., 2001].
Pharmaceutical Research
Derivatives of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid have been explored for their pharmaceutical applications. Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing the potential antibacterial properties of these compounds. This study emphasizes the role of such derivatives in developing new antibacterial agents, highlighting the diverse applicability of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid in medicinal chemistry [Siddiqui et al., 2014].
Catalytic Processes and Organic Synthesis
The versatility of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid derivatives extends into catalytic processes and organic synthesis, where these compounds are utilized as intermediates or catalysts. For example, research by Periana et al. (2003) demonstrated a catalytic, oxidative condensation process that directly converts methane into acetic acid, a significant petrochemical. This study illustrates the potential of sulfonyl derivatives in facilitating innovative and efficient chemical synthesis processes, contributing to the sustainable production of valuable chemicals [Periana et al., 2003].
Propriétés
IUPAC Name |
2-(5-chloro-2-ethylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNXILRUPXCQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2684007.png)

